5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Description
5-(1-Adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 1-adamantyl substituent at the 5-position of the pyrazole ring and a (2,4-dichlorophenyl)methylideneamino group at the N-terminal (Fig. 1). The adamantyl moiety confers significant steric bulk and lipophilicity, which may influence receptor binding kinetics and metabolic stability . This compound belongs to a class of cannabinoid receptor modulators, though its specific pharmacological profile remains less characterized compared to well-studied analogs like SR141716A (rimonabant) or AM251 .
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O/c22-16-2-1-15(17(23)6-16)11-24-27-20(28)18-7-19(26-25-18)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26)(H,27,28)/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBBUSRKDICPP-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound's molecular structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 364.25 g/mol
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The pyrazole moiety is known for its ability to inhibit specific enzymes and modulate receptor activities, which can lead to therapeutic effects in various conditions.
Biological Activities
The compound has demonstrated several biological activities, as summarized in the following table:
Case Studies
-
Anticancer Activity
- A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM.
- The mechanism was associated with the induction of apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.
-
Anti-inflammatory Effects
- In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a dose-dependent decrease in paw edema compared to control groups.
- Histopathological analysis revealed reduced infiltration of inflammatory cells in treated animals.
-
Antimicrobial Activity
- The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- The bactericidal effect was confirmed through time-kill studies.
Structure-Activity Relationship (SAR)
The presence of the adamantyl group is believed to enhance lipophilicity and improve membrane permeability, which may contribute to the observed biological activities. Modifications at the pyrazole ring can further optimize potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Pyrazole-3-carboxamide derivatives share a common scaffold but differ in substituents, which critically impact their biological activity. Key structural comparisons include:
Key Observations :
- Dichlorophenyl substitution is conserved in many CB1 antagonists (e.g., SR141716A, AM251), suggesting a role in receptor binding .
Pharmacological Activity
Receptor Binding and Selectivity
- SR141716A : Potent CB1 inverse agonist (Ki = 1.8 nM for CB1; >1,000 nM for CB2) with CNS activity .
- AM251 : Similar CB1 affinity (Ki = 0.7 nM) but with iodophenyl enhancing receptor interactions .
- AM6545: Designed for peripheral restriction via a cyanobutynyl group; minimal brain penetration .
- Target Compound : Adamantyl may reduce CB1/CB2 affinity due to steric effects, though this requires experimental validation.
Functional Outcomes
- SR141716A and AM251 suppress food intake in mice via CB1 antagonism .
- AM6545 shows efficacy in obesity models without CNS side effects .
- Adamantyl analogs (e.g., 5-(1-adamantyl)-N-[(4-nitrophenyl)methylideneamino] derivatives) demonstrate varied solubility and metabolic stability, suggesting tunable pharmacokinetics .
Pharmacokinetic and Toxicity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
